

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol chemical properties

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Compound of Interest

Compound Name: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

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An In-depth Technical Guide to (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, as well as agrochemical and materials science research.

Core Chemical Properties

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a heterocyclic compound featuring an isoxazole ring substituted with a 4-fluorophenyl group and a hydroxymethyl group.^[1] This structure serves as a versatile building block in the synthesis of more complex molecules for various applications.^[1]

Table 1: Physicochemical and Identification Properties

Property	Value
Molecular Formula	C ₁₀ H ₈ FNO ₂ [1]
Molecular Weight	193.18 g/mol [1]
CAS Number	206055-89-2[1]
Appearance	Off-white amorphous powder[1]
Melting Point	84-90 °C[1]
Purity	≥ 97% (HPLC)[1]
Storage Conditions	0-8 °C[1]

Synthesis and Experimental Protocols

The synthesis of **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol** typically involves a 1,3-dipolar cycloaddition reaction, a common and effective method for constructing the isoxazole ring system.[2][3][4] A general and plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis via In Situ Nitrile Oxide Formation

This protocol is based on established methods for synthesizing similar isoxazole derivatives.[3][5] The core of this method is the [3+2] cycloaddition of an in situ generated nitrile oxide with an alkyne.

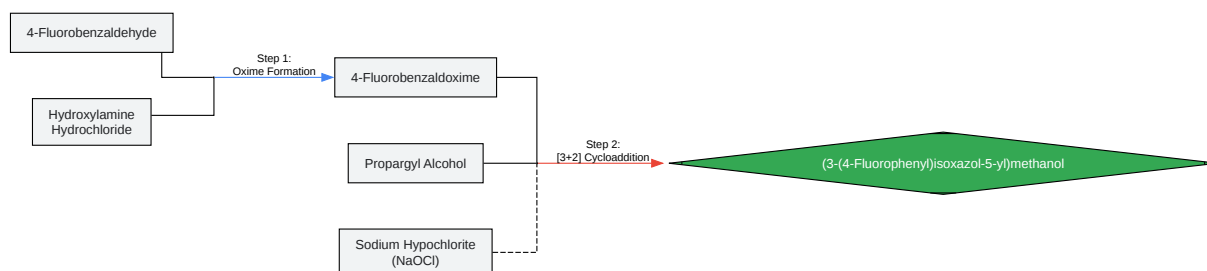
Step 1: Synthesis of 4-Fluorobenzaldoxime

- Dissolve 4-fluorobenzaldehyde and hydroxylamine hydrochloride in a suitable solvent such as pyridine.
- Reflux the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is then extracted with an organic solvent (e.g., ethyl acetate) and washed with water.

- The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the 4-fluorobenzaldoxime.

Step 2: [3+2] Cycloaddition

- Dissolve the 4-fluorobenzaldoxime and propargyl alcohol in a chlorinated solvent like carbon tetrachloride (CCl_4) or dichloromethane (CH_2Cl_2) in a reaction flask.
- Slowly add an aqueous solution of sodium hypochlorite (NaOCl) dropwise to the stirred mixture. The NaOCl acts as an oxidizing agent to convert the oxime into the corresponding nitrile oxide in situ.
- The reaction mixture is stirred vigorously at a controlled temperature (e.g., 70°C) for an extended period (e.g., 48 hours) to allow for the cycloaddition to proceed.^[3]
- Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to afford pure **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol**.



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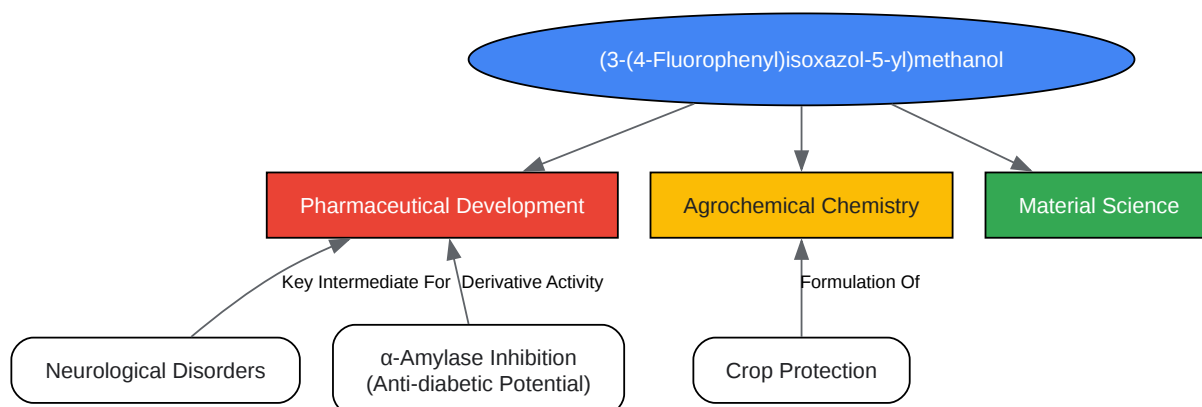
Caption: Synthetic pathway for **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol**.

Biological Activity and Applications

The isoxazole moiety is a privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.^{[5][6]}

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol serves as a crucial intermediate in several fields:

- **Pharmaceutical Development:** This compound is a key building block for synthesizing various pharmaceuticals. It is particularly noted for its use in developing drugs targeting neurological disorders.^[1] Its structural features allow for modifications to enhance the efficacy and specificity of therapeutic agents.^[7] For instance, a derivative incorporating this scaffold has been investigated for its α -amylase inhibitory activity, suggesting potential applications in managing diabetes and obesity.^[2]
- **Agrochemical Chemistry:** It is employed in the formulation of advanced agrochemicals.^[1] The unique chemical structure can be modified to improve the potency and selectivity of active ingredients in crop protection products, contributing to the development of more effective and potentially safer pesticides and herbicides.^[1]
- **Material Science:** The compound is also explored for its potential in creating novel materials with enhanced properties, such as improved thermal stability and chemical resistance.^[1]



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Caption: Potential applications of **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol**.

Conclusion

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate. Its synthesis is well-established through cycloaddition reactions, and its applications span pharmaceuticals, agrochemicals, and material science. Further research into derivatives of this compound is likely to yield novel molecules with potent biological activities and valuable material properties.

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